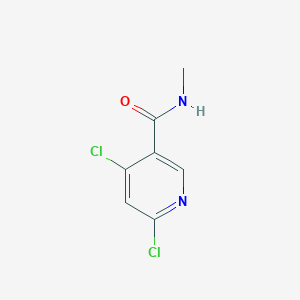

4,6-dichloro-N-methylnicotinamide

Description

4,6-Dichloro-N-methylnicotinamide is a chlorinated nicotinamide derivative characterized by two chlorine atoms at the 4- and 6-positions of the pyridine ring and a methyl-substituted amide group at the 3-position. Nicotinamide derivatives are widely studied for their pharmacological and chemical properties, particularly their roles as enzyme inhibitors, metal chelators, and intermediates in organic synthesis .

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

4,6-dichloro-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-3-11-6(9)2-5(4)8/h2-3H,1H3,(H,10,12) |

InChI Key |

DMDAOQLUHOAYAP-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Amidation with Methylamine

The most widely reported method involves converting 4,6-dichloronicotinic acid to the corresponding amide via activation with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.

Procedure :

- Activation : 4,6-Dichloronicotinic acid is treated with excess SOCl₂ in dichloromethane (DCM) at reflux (40–50°C) for 2–4 hours to form the acyl chloride intermediate.

- Amidation : The intermediate is reacted with aqueous methylamine (40% w/w) at 0–5°C, followed by neutralization with NaOH. The product is extracted with ethyl acetate and purified via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–89% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 4–6 hours |

Advantages : High scalability and compatibility with industrial processes.

Alternative Route via Methyl Ester Hydrolysis

Methyl Ester Synthesis and Subsequent Aminolysis

This two-step approach avoids handling reactive acyl chlorides directly.

Procedure :

- Esterification : 4,6-Dichloronicotinic acid is refluxed with methanol and H₂SO₄ (catalytic) to form methyl 4,6-dichloronicotinate.

- Aminolysis : The ester is treated with methylamine in tetrahydrofuran (THF) at 25°C for 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 75–80% | |

| Purity | 95–97% |

Limitations : Longer reaction time compared to direct amidation.

Chlorination of N-Methylnicotinamide Precursors

Selective Chlorination Using POCl₃ or Triphosgene

4-Hydroxy-N-methylnicotinamide is chlorinated using phosphorus oxychloride (POCl₃) or triphosgene under controlled conditions.

Procedure :

- Chlorination : 4-Hydroxy-N-methylnicotinamide is refluxed with POCl₃ (5 equiv) in dichloroethane (DCE) at 110°C for 8 hours.

- Workup : Excess POCl₃ is quenched with ice water, and the product is extracted with DCM.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Chlorination Efficiency | >90% |

Safety Note : Triphosgene is preferred over POCl₃ due to lower toxicity and easier handling.

Cyclization of Diethyl Malonate Derivatives

Malonate-Based Synthesis

This method constructs the pyridine ring from simpler precursors.

Procedure :

- Cyclization : Diethyl malonate and acetamidine hydrochloride are condensed in methanol with NaOMe at 20–25°C for 5 hours to form 4,6-dihydroxy-2-methylpyrimidine.

- Chlorination : The dihydroxy intermediate is treated with triphosgene in DCE at reflux (80°C) for 6 hours.

- N-Methylation : The chlorinated product is reacted with methyl iodide in DMF using K₂CO₃ as a base.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 65–72% | |

| Purity | 94–96% |

Industrial Relevance : Suitable for large-scale production due to inexpensive starting materials.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Direct Amidation | 82–89 | >98 | High | Moderate |

| Methyl Ester Route | 75–80 | 95–97 | Moderate | High |

| Chlorination of Precursor | 78–85 | 90–95 | High | Low (with POCl₃) |

| Malonate Cyclization | 65–72 | 94–96 | High | High |

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-methylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines (RNH₂) or thiols (RSH).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinamide derivatives depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides of this compound.

Reduction Reactions: Products include dechlorinated derivatives and reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-N-methylnicotinamide is under investigation for its therapeutic potential, particularly as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at diseases such as cancer and inflammatory conditions.

Key Findings :

- The compound has shown promise in modulating enzyme activity related to inflammation and cancer pathways .

- Studies indicate that it could be developed into drugs targeting specific enzymes or receptors involved in disease processes.

Biochemical Assays

The compound serves as a useful probe in biochemical assays due to its ability to inhibit enzyme activity. This characteristic is crucial for studying various biological mechanisms and pathways.

Applications :

- Used in enzyme inhibition studies to explore biochemical pathways.

- Investigated for its role in cellular processes related to metabolism and signaling .

Agrochemicals

In the agricultural sector, this compound is explored for its potential use in developing agrochemicals. Its properties may enhance the efficacy of pesticides or herbicides.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of Nicotinamide N-methyltransferase (NNMT) using derivatives of nicotinamide, including this compound. The research highlighted its potential as a selective inhibitor with implications for treating metabolic disorders .

Case Study 2: Drug Development

Research has been conducted on the synthesis of prodrugs derived from this compound to improve cellular activity while maintaining high biochemical potency. These studies aim to translate potent biochemical inhibition into effective cellular responses against diseases .

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinates and Nicotinamides

Methyl 2-amino-4,6-dichloronicotinate (CAS 1044872-40-3)

- Structure: Differs by an amino group at the 2-position and a methyl ester instead of an N-methylamide.

- Reactivity: The amino group enhances nucleophilicity, making it more reactive in substitution reactions compared to the amide group in 4,6-dichloro-N-methylnicotinamide.

- Application : Primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals .

Ethyl 4,6-dichloro-5-methylnicotinate (CAS 252552-10-6)

- Structure : Contains a methyl group at the 5-position and an ethyl ester.

- Thermal Stability : Esters generally exhibit lower thermal stability than amides due to weaker resonance stabilization. This compound likely decomposes at lower temperatures compared to this compound .

(Z)-2,5-Dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide (CAS 923288-59-9)

- Structure : Features a hydroxyl-imidamide group and methyl substituents at 4- and 6-positions.

Chlorinated Benzofuroxans and Benzofurazans

5,7-Dichloro-4,6-dinitrobenzofuroxan

- Structure : A nitro-substituted benzofuroxan core with chlorine atoms.

- Reactivity with Amines : Reacts with secondary amines to form stable adducts via nucleophilic aromatic substitution. In contrast, this compound’s amide group may undergo hydrolysis or participate in hydrogen bonding .

- Thermal Stability : Benzofuroxan derivatives exhibit high thermal stability (decomposition >200°C), comparable to nicotinamides, due to aromatic stabilization .

Amide-Functionalized Analogs

Nilotinib Hydrochloride Monohydrate (CAS 923288-90-8)

- Structure : A tyrosine kinase inhibitor with a chlorinated pyrimidine and methylamide group.

Data Table: Key Properties of Comparable Compounds

Biological Activity

4,6-Dichloro-N-methylnicotinamide (DCMNA) is a chlorinated derivative of nicotinamide that has garnered attention in medicinal chemistry due to its intriguing biological activities. This compound exhibits significant interactions with various biological targets, particularly in metabolic pathways and enzymatic reactions. This article explores the biological activity of DCMNA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCMNA has a molecular formula of CHClNO and a molecular weight of approximately 205.04 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, along with a methylnicotinamide group. This unique configuration enhances its biological activity compared to non-chlorinated analogs, making it a subject of interest in drug development.

The biological activity of DCMNA can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Some key mechanisms include:

- Enzyme Inhibition : DCMNA has been studied as an inhibitor of various enzymes, particularly those involved in inflammation and cancer pathways. For instance, it has shown selective inhibition of tyrosine kinase 2 (TYK2), which is crucial for immune response regulation .

- Nicotinamide Pathway Modulation : Given its structural similarity to nicotinamide, DCMNA may influence nicotinamide adenine dinucleotide (NAD+) metabolism, which is vital for energy production and DNA repair .

- Antimicrobial and Anticancer Properties : Research indicates that DCMNA possesses antimicrobial properties and potential anticancer effects, making it a candidate for further investigation in therapeutic applications .

Biological Activity Summary

The following table summarizes the biological activities associated with DCMNA:

Case Studies

- TYK2 Inhibition : A study demonstrated that DCMNA effectively inhibits TYK2, which is implicated in autoimmune diseases. This inhibition could lead to new treatments for conditions like rheumatoid arthritis and psoriasis .

- Antimicrobial Activity : In vitro studies have shown that DCMNA possesses significant antimicrobial properties against certain bacterial strains. These findings suggest its potential use as an antimicrobial agent in clinical settings.

- Cancer Research : Research indicates that DCMNA may influence cancer cell metabolism by modulating NAD+ levels, which could enhance cancer cell sensitivity to chemotherapy agents. This mechanism is under investigation for its therapeutic implications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.